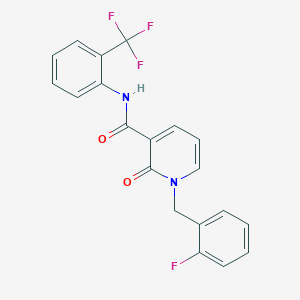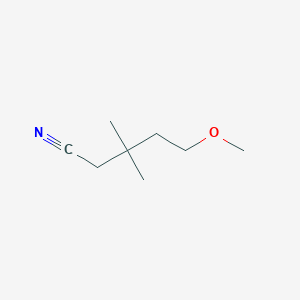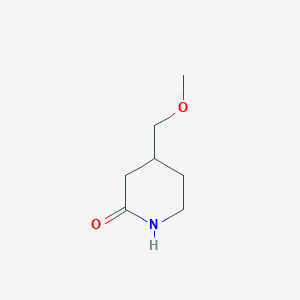
4-(Methoxymethyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)piperidin-2-one is a compound with the CAS Number: 858263-30-6 . It is a powder at room temperature and has a molecular weight of 143.19 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(Methoxymethyl)piperidin-2-one, involves intra- and intermolecular reactions . A specific method of synthesis mentioned in the literature involves the use of greener deep eutectic solvent media .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of 4-(Methoxymethyl)piperidin-2-one includes an additional methoxymethyl group attached to the piperidine ring .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(Methoxymethyl)piperidin-2-one, is an important task of modern organic chemistry . The reactions involved in the synthesis of these compounds include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
4-(Methoxymethyl)piperidin-2-one is a powder at room temperature . It has a molecular weight of 143.19 . The compound’s InChI Code is 1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) and its InChI key is UKLKUBIPFSEQFO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Piperidine Derivatives
“4-(Methoxymethyl)piperidin-2-one” serves as a precursor in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of this compound allows for the development of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for creating new medicinal compounds.
Anticancer Agents
Piperidine derivatives, including those derived from “4-(Methoxymethyl)piperidin-2-one”, have shown potential as anticancer agents. They are being explored for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain piperidine compounds have been found to prohibit the proliferation of colorectal cancer cells in a dose-dependent manner and arrest the cell cycle .
Wirkmechanismus
While the specific mechanism of action for 4-(Methoxymethyl)piperidin-2-one is not mentioned in the literature, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, indicating their diverse mechanisms of action .
Safety and Hazards
The safety data sheet for 4-(Methoxymethyl)piperidin-2-one indicates that it is a hazardous substance. It is classified as a flammable liquid (Category 2), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautions for safe handling include avoiding inhalation and contact with skin and eyes, and using the substance only in well-ventilated areas .
Zukünftige Richtungen
Newly synthesized derivatives of 4-(Methoxymethyl)piperidin-2-one have shown promising results in molecular docking studies on COVID-19 and antibacterial evaluations . These derivatives exhibit a good theoretical affinity with Autodock 4.2 software score against the main protease of COVID-19 Mpro . This suggests that these compounds could guide many future studies in organic synthesis, medicine, and pharmaceutical applications .
Eigenschaften
IUPAC Name |
4-(methoxymethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKUBIPFSEQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

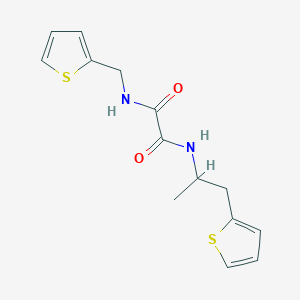
![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
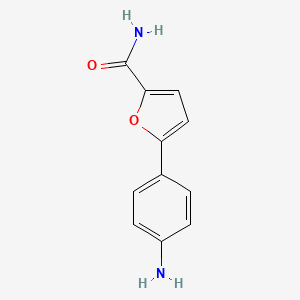
![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)
![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)
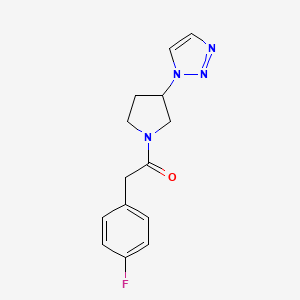


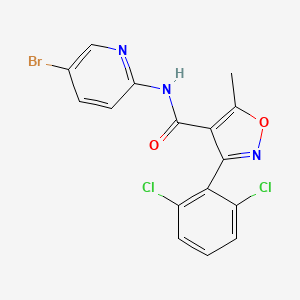
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)
